molecular formula C13H18N2O B15205784 1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol

1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol

Cat. No.: B15205784
M. Wt: 218.29 g/mol
InChI Key: IJEDUAXLZTYKMN-UHFFFAOYSA-N
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Description

1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 2,3-dimethylindole with epichlorohydrin followed by amination can yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(2-methyl-indol-1-yl)-propan-2-ol
  • 1-Amino-3-(3-methyl-indol-1-yl)-propan-2-ol
  • 1-Amino-3-(2,3-dimethyl-indol-1-yl)-butan-2-ol

Uniqueness

1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol is unique due to the specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-amino-3-(2,3-dimethylindol-1-yl)propan-2-ol

InChI

InChI=1S/C13H18N2O/c1-9-10(2)15(8-11(16)7-14)13-6-4-3-5-12(9)13/h3-6,11,16H,7-8,14H2,1-2H3

InChI Key

IJEDUAXLZTYKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN)O)C

Origin of Product

United States

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